

# Application Notes and Protocols: Photochemical Rearrangement of Verbenone to Chrysanthenone

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Compound of Interest		
Compound Name:	(-)-Chrysanthenone	
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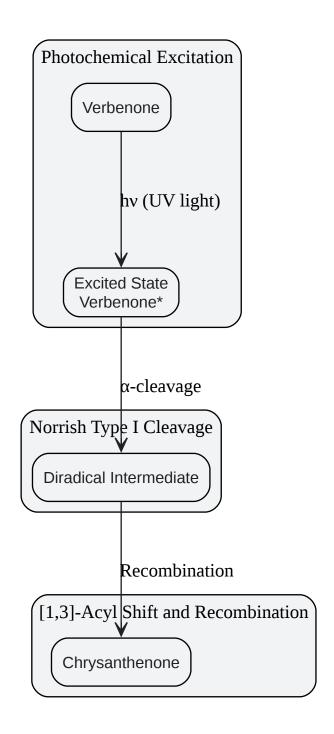
Audience: Researchers, scientists, and drug development professionals.

Introduction: The photochemical rearrangement of verbenone to chrysanthenone is a classic example of a[1][2]-sigmatropic shift in photochemistry.[3] This transformation, often initiated by ultraviolet (UV) irradiation, proceeds through a Norrish Type I cleavage.[4] Verbenone, a bicyclic monoterpene ketone, rearranges into its isomer, chrysanthenone, a valuable synthetic intermediate.[5][6][7] This application note provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data for researchers interested in utilizing this photochemical transformation.

## **Reaction Mechanism**

The photochemical rearrangement of verbenone to chrysanthenone is understood to proceed via a[1][2]-acyl shift.[1] Upon absorption of UV light, verbenone is excited to a singlet or triplet state, which then undergoes a Norrish Type I cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon. This homolytic cleavage results in the formation of a diradical intermediate. Subsequent rebonding of the acyl radical at the other end of the allylic radical system leads to the formation of chrysanthenone.





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Caption: Mechanism of Verbenone to Chrysanthenone Rearrangement.

# **Quantitative Data**

The following table summarizes the key properties of the reactant and product involved in the photochemical rearrangement.



Compound	Molecular Formula	Molar Mass ( g/mol )	Boiling Point (°C)	UV max (nm)
Verbenone	C10H14O	150.22	227-228	-
Chrysanthenone	C10H14O	150.22	88-89 (at 12 mmHg)	290

Data sourced from references[6][8].

Experimental yields can be determined using quantitative <sup>1</sup>H NMR with an internal standard such as mesitylene.[9]

## **Experimental Protocols**

The following protocol is a generalized procedure based on methodologies reported in the literature.[1][5][10]

Materials and Equipment:

- Verbenone
- Cyclohexane (spectroscopic grade)
- Low-pressure mercury arc lamp
- · Quartz reaction vessel
- Water bath for cooling
- Rotary evaporator
- Column chromatography setup (if purification is required)
- NMR spectrometer for analysis

Procedure:



- Solution Preparation: Prepare a solution of verbenone in cyclohexane. A reported concentration is 30 mg of verbenone in 30 mL of cyclohexane.[1]
- Irradiation:
  - Place the solution in a quartz reaction vessel.
  - Cool the vessel using a water bath to maintain room temperature.
  - Irradiate the solution with a low-pressure mercury arc lamp. The reaction time can vary,
    with some reports suggesting around 30 minutes.[1]
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by taking aliquots for <sup>1</sup>H NMR analysis.
- Work-up and Purification:
  - After the reaction is complete, evaporate the cyclohexane using a rotary evaporator.
  - The crude chrysanthenone can be used directly for subsequent reactions or purified.[4]
  - If purification is necessary, the residue can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexane-EtOAc).[1]
- Characterization: Confirm the identity and purity of the chrysanthenone product using spectroscopic methods such as <sup>1</sup>H NMR, <sup>13</sup>C NMR, and IR spectroscopy.

Caption: Experimental Workflow for Chrysanthenone Synthesis.

## **Safety Precautions**

- UV radiation is harmful. Use appropriate shielding and personal protective equipment (UV-blocking glasses).
- Handle organic solvents in a well-ventilated fume hood.
- Consult the Safety Data Sheets (SDS) for all chemicals used.



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